physicochemical properties of (2R)-4,4-difluoro-2-methylpyrrolidine
physicochemical properties of (2R)-4,4-difluoro-2-methylpyrrolidine
An In-Depth Technical Guide to (2R)-4,4-difluoro-2-methylpyrrolidine: Properties, Synthesis, and Applications
Abstract
(2R)-4,4-difluoro-2-methylpyrrolidine is a chiral, fluorinated saturated heterocycle of significant interest in modern drug discovery. The pyrrolidine ring is a well-established privileged scaffold, and the strategic introduction of a gem-difluoro group at the C4-position offers a powerful tool for modulating key physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the known physicochemical properties of this building block, outlines a representative synthetic approach with detailed experimental considerations, and explores its applications for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its non-planar, sp³-rich structure allows for the precise spatial orientation of substituents, enabling effective exploration of the three-dimensional space of biological targets.[1] The chiral center at the C2-position, as seen in (2R)-4,4-difluoro-2-methylpyrrolidine, provides an essential handle for enantioselective interactions with biological macromolecules.
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and alter pKa, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[2] Specifically, the gem-difluoro motif at a position distal to the reactive nitrogen atom, as in this molecule, is particularly advantageous. It can block potential sites of metabolic oxidation without significantly impacting the basicity of the pyrrolidine nitrogen, a critical factor for target engagement and solubility.
This guide focuses on the (2R)-enantiomer, a versatile building block for constructing complex molecular architectures with controlled stereochemistry.
Core Physicochemical Properties
The effective application of a chemical building block begins with a thorough understanding of its fundamental properties. The data for (2R)-4,4-difluoro-2-methylpyrrolidine and its common hydrochloride salt are summarized below. It is crucial to note that many properties for the free base are predicted through computational models, while experimental data is more readily available for its salt form.
| Property | Value | Source Type | Reference |
| IUPAC Name | (2R)-4,4-difluoro-2-methylpyrrolidine | Systematic | N/A |
| CAS Number | 1554429-50-3 (racemic) | Experimental | [3] |
| CAS Number (HCl Salt) | 2845095-62-5 | Experimental | [4] |
| Molecular Formula | C₅H₉F₂N | - | [3] |
| Molecular Weight | 121.13 g/mol | - | [3] |
| Appearance (HCl Salt) | Gray-Brown Solid | Experimental | [4] |
| Boiling Point | 101.6 ± 40.0 °C | Predicted | [3] |
| Density | 1.08 ± 0.1 g/cm³ | Predicted | [3] |
| XLogP | 1.0 | Predicted | [5] |
| Monoisotopic Mass | 121.070305 Da | Computed | [5] |
Synthesis and Characterization
A robust and scalable synthesis is paramount for the utility of any chemical building block. While multiple routes can be envisioned, a common strategy involves the transformation of a readily available chiral starting material, such as (R)-proline. The following protocol is a representative, logical pathway.
Representative Synthetic Workflow
The causality behind this multi-step synthesis lies in the sequential protection, functional group manipulation, and stereocontrolled introduction of the desired moieties. The N-Boc protecting group is essential to deactivate the nucleophilic nitrogen, preventing it from interfering with subsequent reactions and directing the regiochemistry.
Caption: A representative synthetic workflow for (2R)-4,4-difluoro-2-methylpyrrolidine.
Step-by-Step Methodological Considerations
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N-Protection: The synthesis commences by protecting the nitrogen of (R)-proline with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent the acidic proton of the secondary amine from interfering with subsequent organometallic and fluorination reagents.
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Esterification: The carboxylic acid is converted to its methyl ester to prevent it from reacting with the Grignard reagent in the next step.
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Grignard Reaction: Addition of methylmagnesium bromide (MeMgBr) to the ester generates a tertiary alcohol. This step introduces the required methyl group at the C2 position.
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Oxidative Cleavage: The pyrrolidine ring is opened via an oxidative cleavage to yield a keto-aldehyde. This unmasks the carbon that will become the C4 position.
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Gem-Difluorination: The ketone is converted to the gem-difluoride using a nucleophilic fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. These reagents are chosen for their efficacy in converting carbonyls to difluorides under relatively mild conditions.
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Reductive Amination: An intramolecular reductive amination is performed to reform the pyrrolidine ring. The aldehyde reacts with the amine (derived from the Boc group under certain conditions or after a partial deprotection), and the resulting iminium ion is reduced in situ.
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Deprotection: The final step involves the removal of the N-Boc protecting group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the target compound, often isolated as its corresponding salt.
Analytical Characterization (Self-Validation)
Confirmation of the structure and purity of the final product is a critical, self-validating step.
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NMR Spectroscopy:
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¹H NMR: Will confirm the presence of the methyl group and the protons on the pyrrolidine ring, with characteristic splitting patterns due to fluorine-proton coupling.
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¹³C NMR: Will show the expected number of carbon signals, with the C4 signal appearing as a triplet due to coupling with the two fluorine atoms.
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¹⁹F NMR: A key diagnostic tool that will show a signal confirming the presence of the CF₂ group.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (m/z = 122.07758 for [M+H]⁺).[5]
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Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) of the final product, ensuring the stereochemical integrity was maintained throughout the synthesis.
Applications in Medicinal Chemistry
The utility of (2R)-4,4-difluoro-2-methylpyrrolidine lies in its ability to impart desirable properties to a parent molecule, making it a valuable building block for lead optimization campaigns.
Key Advantages:
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Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group at the C4 position acts as a "metabolic shield," preventing CYP450-mediated hydroxylation at that site, which is a common metabolic pathway for pyrrolidine rings.
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pKa Modulation: The electron-withdrawing nature of the fluorine atoms can subtly lower the pKa of the pyrrolidine nitrogen. This can be fine-tuned to optimize target binding, cell permeability, and aqueous solubility.
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Conformational Control: The bulky fluorine atoms can influence the puckering of the pyrrolidine ring, potentially locking it into a more biologically active conformation.
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Lipophilicity: Fluorination generally increases lipophilicity, which can be leveraged to enhance membrane permeability and improve oral bioavailability.[2]
Caption: The strategic role of the scaffold in improving drug properties.
Handling and Storage
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Free Base: As a low molecular weight amine, (2R)-4,4-difluoro-2-methylpyrrolidine is likely a liquid that should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO₂ and moisture.
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Hydrochloride Salt: The HCl salt is a solid and generally more stable and easier to handle than the free base.[4] However, like many amine salts, it can be hygroscopic and should be stored in a desiccator in a cool, dry place.
Conclusion
(2R)-4,4-difluoro-2-methylpyrrolidine is more than just a simple heterocycle; it is a strategically designed building block that offers medicinal chemists a reliable method to enhance the drug-like properties of their lead compounds. By combining the conformational advantages of the pyrrolidine ring with the metabolic and electronic benefits of gem-difluorination, this scaffold provides a powerful tool to address common challenges in drug development, such as metabolic instability and suboptimal pharmacokinetics. Its continued use is expected to contribute to the discovery of novel therapeutics with improved safety and efficacy profiles.
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